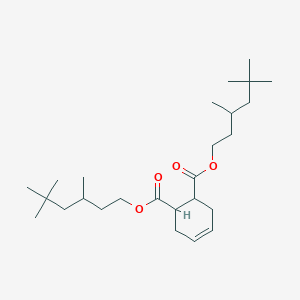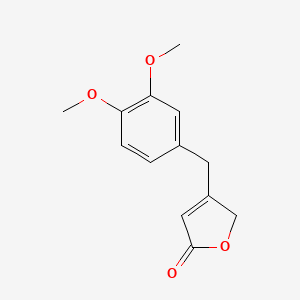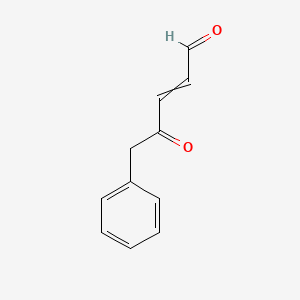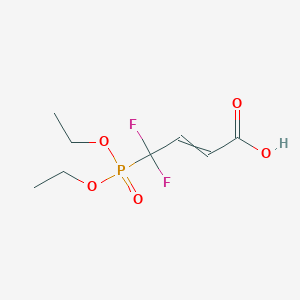
Bis(3,5,5-trimethylhexyl) cyclohex-4-ene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,5,5-trimethylhexyl) cyclohex-4-ene-1,2-dicarboxylate: is a chemical compound known for its unique structure and properties. It is commonly used in various industrial applications due to its stability and reactivity. The compound is characterized by its cyclohexene ring and ester functional groups, which contribute to its versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5,5-trimethylhexyl) cyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of cyclohex-4-ene-1,2-dicarboxylic acid with 3,5,5-trimethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(3,5,5-trimethylhexyl) cyclohex-4-ene-1,2-dicarboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, under mild heating or catalytic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Ester derivatives, amides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Bis(3,5,5-trimethylhexyl) cyclohex-4-ene-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions. Its ester groups can be hydrolyzed by esterases, making it useful in enzyme kinetics studies.
Medicine: In medicine, derivatives of this compound are being explored for their potential as drug candidates. The ester functional groups can be modified to improve pharmacokinetic properties, such as solubility and bioavailability.
Industry: Industrially, this compound is used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of polymers, making it suitable for use in various consumer products.
Mecanismo De Acción
The mechanism of action of Bis(3,5,5-trimethylhexyl) cyclohex-4-ene-1,2-dicarboxylate involves its interaction with molecular targets through its ester functional groups. These groups can undergo hydrolysis, leading to the release of the corresponding alcohol and acid. This hydrolysis reaction is catalyzed by esterases, enzymes that are widely present in biological systems. The released products can then participate in further biochemical pathways, exerting their effects on cellular processes.
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) phthalate: Another widely used plasticizer with similar ester functional groups.
Diisononyl phthalate: Known for its use in flexible PVC products.
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: Used in the production of epoxy resins.
Uniqueness: Bis(3,5,5-trimethylhexyl) cyclohex-4-ene-1,2-dicarboxylate stands out due to its specific structural features, such as the presence of the cyclohexene ring and the bulky 3,5,5-trimethylhexyl groups. These features contribute to its unique reactivity and stability, making it a valuable compound in various applications.
Propiedades
Número CAS |
192651-70-0 |
|---|---|
Fórmula molecular |
C26H46O4 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
bis(3,5,5-trimethylhexyl) cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H46O4/c1-19(17-25(3,4)5)13-15-29-23(27)21-11-9-10-12-22(21)24(28)30-16-14-20(2)18-26(6,7)8/h9-10,19-22H,11-18H2,1-8H3 |
Clave InChI |
BAWJOXQUJMKEAY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC(=O)C1CC=CCC1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)

![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)
![Pyrazolo[1,5-A]pyrimidine-3,5-diamine](/img/structure/B12576383.png)
![[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate](/img/structure/B12576390.png)

![N-Nitroso-N-spiro[2.2]pentan-1-ylurea](/img/structure/B12576399.png)
![4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B12576404.png)
![1-Oxaspiro[2.5]octa-5,7-dien-4-one, 7-bromo-](/img/structure/B12576409.png)
